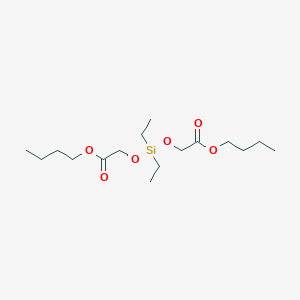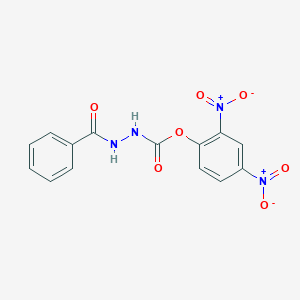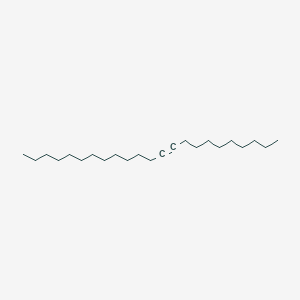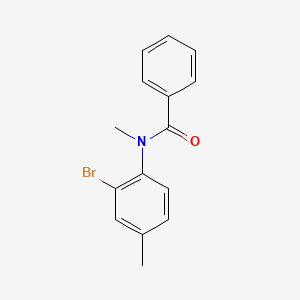
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene is a highly chlorinated organic compound It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of nine chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene typically involves the chlorination of indene. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is exothermic and requires careful monitoring of temperature and chlorine concentration to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated indanones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated indanones, partially dechlorinated indenes, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,3,3-Pentachloro-2,3-dihydro-1H-indene
- 1,1,2,2,3,3,4,5-Octachloro-2,3-dihydro-1H-indene
- 1,1,2,2,3,3,4,5,6-Nonachloro-2,3-dihydro-1H-indene
Uniqueness
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
64955-27-7 |
|---|---|
Formule moléculaire |
C9HCl9 |
Poids moléculaire |
428.2 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,5,7-nonachloroindene |
InChI |
InChI=1S/C9HCl9/c10-2-1-3(11)6(12)5-4(2)7(13,14)9(17,18)8(5,15)16/h1H |
Clé InChI |
NCTAUQQHGYKDMB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Cl)Cl)C(C(C2(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


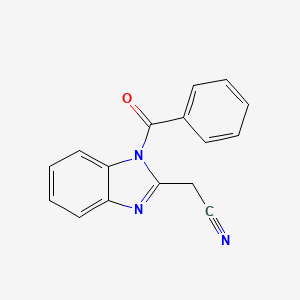
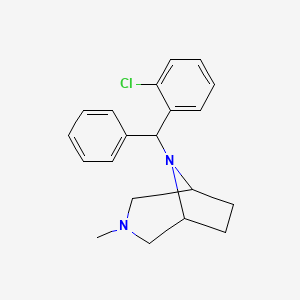
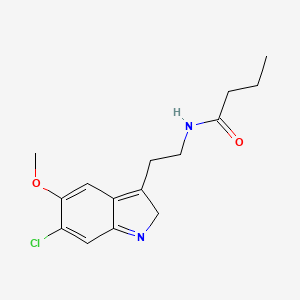
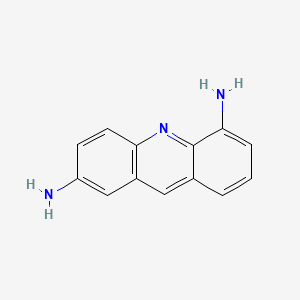
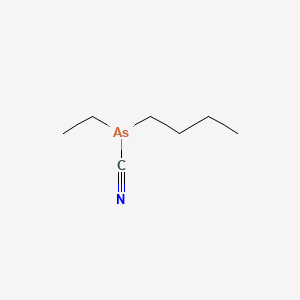
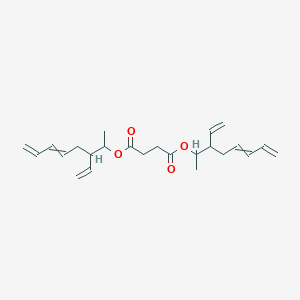
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)

![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
